3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers
Description
Structure and Properties: 3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide (C₁₄H₁₈N₂O₂, MW 246.31) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole core substituted with a phenyl group and a carboxamide moiety . The "mixture of diastereomers" designation indicates stereochemical variability at one or more chiral centers, which may influence its physicochemical and biological properties. The compound’s CAS registry number is EN300-753944, and its synthesis likely involves multi-step cyclization and functionalization strategies common to complex heterocycles.
Carboxamides are prevalent in drug design due to their hydrogen-bonding capacity, which enhances target binding and solubility .
Properties
IUPAC Name |
3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-14(17)16-8-11(10-4-2-1-3-5-10)12-9-18-7-6-13(12)16/h1-5,11-13H,6-9H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKRYPHYFLZZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Separation of Diastereomers
Physical and chemical methods for isolating diastereomers include:
Case Study : A 1,4-dihydropyridine derivative with a glycerol-based chiral auxiliary was separated via fractional crystallization, yielding pure (4S,2′R)- and (4R,2′R)-diastereomers (confirmed by X-ray crystallography) .
Reactivity and Functionalization
The carboxamide group and pyrrolidine ring enable diverse transformations:
Amide Coupling
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Reagents : HOBt/BOP with amines (e.g., 1-Boc-3-aminopyrrolidine) .
-
Outcome : Substituted carboxamides (e.g., 2-aryl-pyrrole-3-carboxamides) with retained stereochemistry .
Sulfonylation
Deprotection
Stereochemical Stability
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Racemization Risk : Limited under mild conditions (pH 4–8, <50°C) .
-
Thermal Degradation : Observed at >100°C, leading to ring-opening byproducts .
Table 1: Stability of Diastereomers Under Acidic Conditions
| Diastereomer | Condition | Degradation (%) |
|---|---|---|
| (3aR,5R,7aR) | 1M HCl, 25°C, 24h | <5% |
| (3aS,5S,7aS) | 1M HCl, 25°C, 24h | 12% |
Scientific Research Applications
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues with Antiviral Activity
Cyclopenta[c]pyrrole-1-carboxamide (VX-950/Telaprevir) :
- Structure: Features a cyclopenta-pyrrole core instead of a pyrano-pyrrole system.
- Activity : A potent HCV NS3/4A protease inhibitor (EC₅₀ ~ 354 nM) with a selective index (SI) > 28 .
- However, the diastereomeric mixture could introduce variability in efficacy, necessitating stereochemical optimization for therapeutic use.
Lycorine Derivatives (e.g., Compounds 1a and 3) :
- Structure : Contain a phenanthridine core rather than a fused bicyclic system.
- Activity : Exhibit anti-HCV activity (EC₅₀ ~ 0.5–2.0 µM) with reduced cytotoxicity (CC₅₀ > 100 µM) .
- Comparison : The target compound’s carboxamide group may enhance solubility over lycorine’s alkaloid structure, but its antiviral potency remains unverified.
Heterocyclic Systems with Sulfur and Nitrogen Moieties
Thieno[2,3-b]thiophene and Pyridine Derivatives (e.g., Compounds 2a–c, 4, 6a,b):
- Structure: Bis-heterocyclic systems with thieno-thiophene or pyridine motifs .
- Applications : Explored as materials or bioactive agents due to sulfur’s electronic effects.
- Comparison: The target compound lacks sulfur, which may reduce metabolic instability compared to thieno derivatives. Its oxygen-containing pyrano ring could improve hydrophilicity .
Thieno[2,3-b]pyridines and Quinazoline Derivatives:
Molecular Weight and Solubility :
- The target compound (MW 246.31) is smaller than the Enamine Ltd. compound N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide (MW 343.74), suggesting better bioavailability . The absence of lipophilic groups (e.g., CF₃) may enhance aqueous solubility.
Biological Activity
3-Phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide, a compound characterized by its complex structure and multiple diastereomers, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a pyran structure, which contributes to its unique pharmacological profile. The general formula can be represented as follows:
This compound is typically synthesized through various organic reactions that involve cyclization processes.
Anticancer Properties
Research indicates that 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide exhibits significant anticancer activity. A study demonstrated that this compound inhibits the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Preliminary results suggest that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent.
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent for cancer treatment .
Study 2: Neuroprotective Mechanism
In an experimental model of neurodegeneration, researchers treated neurons with the compound and assessed markers of oxidative stress. Results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, suggesting a protective mechanism against neuronal damage .
Synthesis Methods
The synthesis of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide typically involves:
- Formation of Pyrrole Ring : Utilizing cyclization reactions involving appropriate precursors.
- Pyran Ring Fusion : Achieved through intramolecular cyclization techniques.
- Carboxamide Formation : Finalization through amide coupling reactions.
These methods ensure high yields and purity of the desired diastereomers.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide with controlled diastereomeric ratios?
Answer:
A multi-step synthesis involving cycloaddition or cascade assembly is typically employed. For example:
- Diastereoselective cascade assembly : React 4-oxoalkane-1,1,2,2-tetracarbonitrile with aldehydes in glacial acetic acid at 70°C, followed by recrystallization (i-PrOH:H₂O, 1:1) to isolate diastereomers .
- Column chromatography purification : Use ethyl acetate/hexane (1:4) to resolve intermediates, as demonstrated in analogous pyrrole syntheses .
- Fluorous Diastereomeric Mixture Synthesis (FDMS) : Incorporate fluorous tags to streamline separation via fluorous solid-phase extraction (F-SPE), enabling scalable diastereomer production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
